((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate
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Overview
Description
((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate is a complex organic compound that belongs to the class of acetoxy compounds. This compound is characterized by its tetrahydropyran ring structure, which is substituted with acetoxy and benzyloxy groups. It is often used as an intermediate in the synthesis of various organic molecules, particularly in the field of carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate typically involves multiple steps, starting from simpler carbohydrate precursors. One common method involves the protection of hydroxyl groups in the carbohydrate molecule using benzyl groups, followed by acetylation to introduce the acetoxy group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetoxy group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the acetoxy group can yield the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate is used as a building block for the synthesis of more complex carbohydrate molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized carbohydrates.
Biology and Medicine
In biological and medical research, this compound is used in the study of glycosylation processes and the synthesis of glycosylated molecules. It can be used to create glycosylated drugs or probes for studying carbohydrate-protein interactions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the efficient synthesis of complex molecules with high specificity.
Mechanism of Action
The mechanism of action of ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate involves its ability to undergo selective chemical reactions due to the presence of multiple functional groups. The acetoxy and benzyloxy groups can be selectively modified, allowing for the creation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with different substituents.
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another similar compound with variations in the substituents on the tetrahydropyran ring.
Uniqueness
The uniqueness of ((2R,3S,4S,5R,6S)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate lies in its specific combination of acetoxy and benzyloxy groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex carbohydrate molecules and glycosylated compounds.
Properties
Molecular Formula |
C31H34O8 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28+,29+,30-,31-/m1/s1 |
InChI Key |
IFCAMEQHKHEHBS-GGEKVXJASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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